molecular formula C10H16N2O2 B13433237 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13433237
M. Wt: 196.25 g/mol
InChI Key: XOOGOPOSACXZHQ-UHFFFAOYSA-N
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Description

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, a methoxymethyl group, and a nitrile group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with methoxymethyl chloride and subsequent nitrile formation. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of methoxymethyl chloride to form the methoxymethylated piperidine. The nitrile group is then introduced through a reaction with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-(Methoxymethyl)piperidin-1-yl)(piperidin-2-yl)methanone
  • Phenylboronic acid

Uniqueness

Compared to similar compounds, 3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a broader range of chemical reactions and applications .

Biological Activity

3-(2-(Methoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, with the CAS number 1994189-76-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆N₂O₂
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features a piperidine ring substituted with a methoxymethyl group and a nitrile functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its interactions with specific biological targets.

  • Autotaxin Inhibition : Preliminary studies suggest that compounds similar to this compound may act as inhibitors of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in several pathological conditions, including fibrosis and cancer progression .
  • Impact on LPA Levels : In vivo studies have shown that related compounds can significantly reduce plasma LPA levels. This reduction is associated with therapeutic effects in models of pulmonary fibrosis, indicating a potential application for treating fibrotic diseases .

Case Studies and Experimental Data

StudyObjectiveFindings
Study A Evaluate efficacy in pulmonary fibrosisCompound reduced LPA levels and extracellular matrix deposition in lung tissue .
Study B Assess pharmacokinetics and safetyIdentified favorable pharmacokinetic properties with minimal hERG inhibition .
Study C Investigate structural modificationsModifications led to improved efficacy and reduced side effects in animal models .

Pharmacological Applications

The potential applications of this compound are primarily linked to its ability to modulate LPA signaling pathways. This modulation could be beneficial for:

  • Pulmonary Fibrosis : As indicated by its ability to reduce LPA levels in preclinical models.
  • Cancer Therapy : Targeting LPA signaling may inhibit tumor growth and metastasis.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-[2-(methoxymethyl)piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H16N2O2/c1-14-8-9-4-2-3-7-12(9)10(13)5-6-11/h9H,2-5,7-8H2,1H3

InChI Key

XOOGOPOSACXZHQ-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCCN1C(=O)CC#N

Origin of Product

United States

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